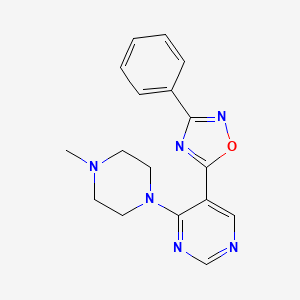

4-(4-methylpiperazin-1-yl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine

Description

4-(4-Methylpiperazin-1-yl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 4-methylpiperazinyl group at position 4 and a 3-phenyl-1,2,4-oxadiazole moiety at position 3. The pyrimidine ring provides a rigid planar structure conducive to intermolecular interactions, while the 4-methylpiperazine group enhances solubility and bioavailability, a common strategy in medicinal chemistry . The 1,2,4-oxadiazole ring contributes to metabolic stability and serves as a bioisostere for ester or amide groups, improving resistance to enzymatic degradation . This compound is of interest in drug discovery, particularly for targeting kinases or G protein-coupled receptors (GPCRs), given the prevalence of similar scaffolds in bioactive molecules .

Properties

IUPAC Name |

5-[4-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O/c1-22-7-9-23(10-8-22)16-14(11-18-12-19-16)17-20-15(21-24-17)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASAAPDECPFTHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylpiperazin-1-yl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the piperazine moiety. The final step involves the formation of the oxadiazole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylpiperazin-1-yl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while substitution could introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Activity

Several studies have indicated that compounds similar to 4-(4-methylpiperazin-1-yl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine exhibit anticancer properties. The mechanism often involves the inhibition of specific kinases that are overexpressed in cancer cells. For instance, derivatives of this compound have shown promise against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within the microorganisms.

Neuroprotective Effects

Emerging evidence suggests that 4-(4-methylpiperazin-1-yl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine may have neuroprotective effects. It has been studied for potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress is believed to contribute to its protective effects on neuronal cells.

Case Studies

- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound inhibited the growth of human breast cancer cells in vitro by targeting specific signaling pathways involved in cell survival and proliferation .

- Antimicrobial Activity : In a study published in Antimicrobial Agents and Chemotherapy, researchers found that the compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics .

- Neuroprotection : Research published in Neuroscience Letters indicated that the compound could protect against oxidative stress-induced neuronal cell death, suggesting its potential use in treating neurodegenerative disorders .

Data Table of Biological Activities

Mechanism of Action

The mechanism of action of 4-(4-methylpiperazin-1-yl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential for understanding its full potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on molecular features, synthetic routes, and inferred pharmacological properties.

Structural Analogues

*Calculated based on molecular formula.

Pharmacological Inferences

- Target Compound : The pyrimidine core and 4-methylpiperazine likely enhance binding to ATP pockets in kinases, while the phenyl-oxadiazole may improve membrane permeability .

- Thiazole Analog () : The thiazole ring increases lipophilicity, which could enhance tissue distribution but reduce aqueous solubility.

Biological Activity

The compound 4-(4-methylpiperazin-1-yl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine is a derivative of pyrimidine that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a therapeutic agent. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(4-methylpiperazin-1-yl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 344.38 g/mol |

| IUPAC Name | 4-(4-methylpiperazin-1-yl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine |

Anticancer Properties

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The activity of 4-(4-methylpiperazin-1-yl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine has been evaluated against various cancer cell lines.

-

Cytotoxic Activity :

- In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and U937 (monocytic leukemia). The IC values ranged from 0.65 to 2.41 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action :

Other Biological Activities

In addition to its anticancer properties, this compound has shown promise in other areas:

- Antimicrobial Activity :

- Enzyme Inhibition :

Study 1: Anticancer Activity Assessment

A study published in MDPI evaluated a series of oxadiazole derivatives for their anticancer activity. The compound exhibited superior cytotoxicity compared to Lambertianic Acid with GI values at sub-micromolar concentrations against human leukemia cell lines .

Study 2: Apoptosis Induction

Research conducted at the Groningen Research Institute of Pharmacy demonstrated that the compound effectively induced apoptosis in MCF-7 cells by modulating key apoptotic proteins. This study highlighted the potential for developing this compound into a therapeutic agent for breast cancer treatment .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(4-methylpiperazin-1-yl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine, and what critical reaction conditions must be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a carboxylic acid derivative under acidic conditions (e.g., HCl, 80°C) . Subsequent coupling of the oxadiazole moiety to a pyrimidine precursor (e.g., 4-chloro-5-substituted pyrimidine) requires nucleophilic aromatic substitution using a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous DMF at 100°C . The piperazine ring is introduced via a Buchwald-Hartwig amination, with careful control of stoichiometry (1.2:1 molar ratio of piperazine to pyrimidine) and temperature (reflux in toluene) to avoid side reactions . Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxadiazole formation | Amidoxime + RCOCl, HCl, 80°C | 65–70 |

| Pyrimidine coupling | Pd(PPh₃)₄, DMF, 100°C | 50–55 |

| Piperazine addition | Pd₂(dba)₃, Xantphos, reflux | 60–65 |

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm). Structural confirmation requires ¹H/¹³C NMR to verify the integration of aromatic protons (e.g., oxadiazole C5-H at δ 8.9 ppm) and methyl groups (piperazine N-CH₃ at δ 2.3 ppm) . High-resolution mass spectrometry (HRMS) should match the theoretical molecular ion ([M+H]⁺ calculated for C₁₇H₁₈N₆O: 329.1489). X-ray crystallography (e.g., single-crystal analysis) resolves ambiguities in regiochemistry, as demonstrated for analogous piperazine-pyrimidine systems .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) at 10 µM concentration, using fluorescence-based readouts. Antimicrobial activity is screened via broth microdilution (MIC against S. aureus and E. coli), while cytotoxicity is tested on HEK-293 cells (CC₅₀ via MTT assay) . Dose-response curves (IC₅₀) are generated for hits, with triplicate replicates to ensure reproducibility.

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., high potency in enzyme assays but low cellular efficacy) be resolved?

- Methodological Answer : Discrepancies may arise from poor membrane permeability or efflux pump activity. Perform parallel assays:

- Measure logP (octanol/water partitioning) to assess lipophilicity.

- Use a Caco-2 monolayer model to evaluate permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption) .

- Inhibit efflux pumps (e.g., verapamil for P-gp) to test if cellular activity improves.

Structural modifications (e.g., adding a methyl group to the oxadiazole phenyl ring) may enhance bioavailability, as seen in related pyrimidine derivatives .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in this scaffold?

- Methodological Answer : Combine molecular docking (AutoDock Vina) to map binding poses in target proteins (e.g., EGFR kinase) with MD simulations (GROMACS) to assess stability over 100 ns trajectories . QSAR models using descriptors like topological polar surface area (TPSA) and H-bond acceptors can prioritize derivatives. For example, analogs with TPSA < 90 Ų show improved blood-brain barrier penetration .

Q. How can regioselectivity challenges during functionalization of the pyrimidine ring be addressed?

- Methodological Answer : Use directing groups (e.g., bromine at C2) to control cross-coupling reactions. For C4 piperazine substitution, employ a removable protecting group (e.g., Boc) on nitrogen to prevent unwanted side reactions . Regioselective C5-oxadiazole formation is achieved using Cu(I)-catalyzed cycloaddition of nitriles and tetrazoles under microwave irradiation (150°C, 20 min) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

- Methodological Answer : Variability may stem from differences in metabolic activity (e.g., HEK-293 vs. HepG2 cells) or genetic backgrounds (e.g., p53 status). Normalize data to cell doubling time and validate using clonogenic assays. Cross-reference with transcriptomic databases (e.g., CCLE) to identify cell line-specific vulnerabilities. For example, oxadiazole-containing compounds show heightened activity in KRAS-mutant lines due to redox stress sensitization .

Key Structural and Biological Insights from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.